molecular formula C11H8FI B14789683 1-Fluoro-3-iodo-8-methyl-naphthalene

1-Fluoro-3-iodo-8-methyl-naphthalene

Cat. No.: B14789683
M. Wt: 286.08 g/mol
InChI Key: IFGGVRMHTWDGQY-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-8-methyl-naphthalene is an organic compound with the molecular formula C11H8FI It is a derivative of naphthalene, characterized by the presence of fluorine, iodine, and a methyl group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-iodo-8-methyl-naphthalene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-8-methyl-naphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-8-methyl-naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-3-iodo-8-methyl-naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-iodo-8-methyl-naphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

    1-Fluoro-3-iodo-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.

    1-Fluoro-8-methyl-naphthalene: Lacks the iodine atom, leading to different chemical properties and reactivity.

    3-Iodo-8-methyl-naphthalene: Lacks the fluorine atom, which can influence its electronic properties.

Uniqueness: 1-Fluoro-3-iodo-8-methyl-naphthalene is unique due to the combination of fluorine, iodine, and a methyl group on the naphthalene ring. This unique structure provides distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Biological Activity

1-Fluoro-3-iodo-8-methyl-naphthalene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a naphthalene core with fluorine and iodine substituents at specific positions. The presence of these halogens may influence the compound's reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptor Binding : It can bind to receptors, potentially influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in antibiotic development. Its structure allows for effective interaction with microbial targets, potentially inhibiting their growth.

Anticancer Potential

The structural characteristics of this compound facilitate investigations into its anticancer effects. Studies have shown that compounds with similar structures can interfere with cancer cell metabolism, leading to reduced cell proliferation.

Enzyme Inhibition

This compound has been studied as a potential inhibitor of key metabolic enzymes, contributing to its therapeutic potential against various diseases. For instance, it may interact with carboxylesterases, which are crucial for the metabolism of several drugs and xenobiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activities of naphthalene derivatives, including this compound:

  • Toxicity Studies : Research on methylnaphthalenes indicates that similar compounds can cause necrosis in lung epithelial cells. The toxicity profile suggests that halogenated naphthalenes may exhibit species-selective toxicities .
  • Anticancer Studies : In feeding studies with B6C3F1 mice, both 1-fluoro and 2-fluoronaphthalene derivatives showed elevated incidences of adenomas in the bronchiolar/alveolar regions of the lung, indicating potential carcinogenic effects .
  • Enzyme Interaction Studies : A study demonstrated that certain naphthyl derivatives could selectively inhibit human liver carboxylesterases, which play a significant role in drug metabolism. This suggests that this compound could similarly affect enzyme activity .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 3-amino-1-naphthoate Lacks iodine at the 8th positionAntimicrobial, anticancer potential
Methyl 8-iodo-1-naphthoate Lacks amino group at the 3rd positionLimited data on biological activity
3-Amino-8-iodo-1-naphthoic acid Contains a carboxylic acid groupPotential for enzyme inhibition

Properties

Molecular Formula

C11H8FI

Molecular Weight

286.08 g/mol

IUPAC Name

1-fluoro-3-iodo-8-methylnaphthalene

InChI

InChI=1S/C11H8FI/c1-7-3-2-4-8-5-9(13)6-10(12)11(7)8/h2-6H,1H3

InChI Key

IFGGVRMHTWDGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2F)I

Origin of Product

United States

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